molecular formula C18H27FN4O2 B2959244 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea CAS No. 2034536-64-4

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B2959244
CAS No.: 2034536-64-4
M. Wt: 350.438
InChI Key: AJGBTUYODBCVDL-UHFFFAOYSA-N
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Description

1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea is a urea-based compound featuring a piperazine core substituted with a 2-fluorophenyl group, connected via an ethyl chain to a urea moiety. The urea nitrogen is further functionalized with an oxolan-2-ylmethyl group (tetrahydrofuran-2-ylmethyl), introducing an ether-containing heterocycle. The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the oxolan moiety may improve solubility compared to aromatic heterocycles .

Properties

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN4O2/c19-16-5-1-2-6-17(16)23-11-9-22(10-12-23)8-7-20-18(24)21-14-15-4-3-13-25-15/h1-2,5-6,15H,3-4,7-14H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGBTUYODBCVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

Core Structural Variations

The target compound shares a piperazine-ethyl-urea backbone with several analogues but differs in substituents:

  • Oxolan-2-ylmethyl vs. Thiazol/Thiazol-Phenyl: Unlike compounds such as 1-(4-chlorophenyl)-3-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea (), which incorporates a thiazol ring, the target compound replaces this with a non-aromatic oxolan group. The oxolan’s ether oxygen may reduce aromatic π-stacking interactions but enhance solubility .
  • Fluorophenyl vs. Chlorophenyl/Trifluoromethylphenyl : The 2-fluorophenyl group on the piperazine is common in analogues (e.g., 1f, 11a in –2), but substituents like 3-chlorophenyl (11f) or 3-trifluoromethylphenyl (11d) alter electronic and steric properties .

Molecular Weight and Polarity

  • Target Compound : Estimated molecular weight ~379.4 g/mol (C₁₈H₂₆FN₅O₃), lower than thiazol-containing analogues (e.g., 474.0 g/mol for ’s compound) due to the oxolan’s compact structure .

Spectral Characterization

  • ¹H-NMR : Analogues (e.g., 1f, 1g in ) show characteristic piperazine (δ 2.5–3.5 ppm) and urea (δ 6.5–8.5 ppm) proton signals. The oxolan group in the target compound would display distinct resonances for methylene (δ 3.5–4.5 ppm) and ether oxygen-adjacent protons .

Implications of Structural Variations

Pharmacokinetic Properties

  • Solubility : The oxolan group’s ether oxygen may enhance solubility compared to thiazol-containing analogues, which rely on aromatic sulfur for polarity.

Target Selectivity

  • Piperazine-Urea Derivatives : Compounds like those in target hypoglycemic pathways via AKR1C1 inhibition, suggesting the target compound’s piperazine-urea scaffold may have similar applications. The oxolan substituent could modulate binding affinity .
  • Thiazol vs. Oxolan : Thiazol rings (e.g., ) may enhance interactions with enzymes requiring aromatic stacking, while oxolan’s flexibility could favor allosteric sites .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield ESI-MS Data
1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea (Target) C₁₈H₂₆FN₅O₃ ~379.4 2-Fluorophenylpiperazine, oxolan-2-ylmethyl N/A N/A
1-(4-Chlorophenyl)-3-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea C₂₂H₂₁ClFN₅O₂S 474.0 Thiazol, 4-chlorophenyl, 2-fluorophenylpiperazine N/A N/A
1f () C₂₃H₂₃F₃N₆O₃S 667.9 Trifluoromethylphenyl, hydroxy-5-methoxybenzylidene hydrazinyl 70.7% m/z 667.9 [M−2HCl+H]⁺
11a () C₁₉H₁₉FN₆O₂S 484.2 3-Fluorophenyl, hydrazinyl-2-oxoethyl 85.1% m/z 484.2 [M+H]⁺

Biological Activity

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea is a synthetic compound that has gained attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound has a molecular formula of C23H26FN4O4C_{23}H_{26}FN_4O_4 and a molecular weight of 438.5 g/mol. Its structure features a piperazine ring, which is known to be significant in drug design due to its ability to interact with various biological targets.

Structural Representation

PropertyValue
Molecular FormulaC23H26FN4O4
Molecular Weight438.5 g/mol
IUPAC NameThis compound

Interaction with Nucleoside Transporters

Recent studies have indicated that compounds related to this structure may act as inhibitors of equilibrative nucleoside transporters (ENTs). ENTs are crucial for the regulation of nucleoside levels in cells and play significant roles in nucleotide synthesis and adenosine signaling. The compound's fluorophenyl moiety is essential for its inhibitory activity on both ENT1 and ENT2 transporters, as demonstrated in various in vitro assays where structural modifications affected its potency .

Urease Inhibition

Another area of investigation involves the urease inhibition activity. Compounds similar to this compound have shown promising results in inhibiting urease, an enzyme linked to several pathological conditions, including gastric ulcers and some forms of cancer. The IC50 values for these activities suggest that derivatives could be developed for therapeutic use against urease-related diseases .

Case Studies

  • Urease Inhibition Study
    • Objective : Evaluate the urease inhibition activity.
    • Method : MTT assay on NIH-3T3 cell lines.
    • Results : Compounds exhibited IC50 values ranging from 3.06 to 4.40 µM, indicating strong urease inhibition compared to standard inhibitors such as thiourea .
  • Nucleoside Transporter Study
    • Objective : Assess the inhibitory effects on ENT1 and ENT2.
    • Method : [^3H]uridine uptake studies using nucleoside transporter-deficient cells.
    • Results : The compound demonstrated selective inhibition with varying IC50 values based on structural modifications, highlighting the importance of halogen substitutions in enhancing activity .

Comparative Table of Biological Activities

ActivityIC50 (µM)Reference
Urease Inhibition3.06
ENT1 InhibitionVaries
ENT2 InhibitionVaries

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